molecular formula C12H15NO B13264325 3-(2,5-Dimethylphenyl)pyrrolidin-2-one

3-(2,5-Dimethylphenyl)pyrrolidin-2-one

Cat. No.: B13264325
M. Wt: 189.25 g/mol
InChI Key: UVKUNWOBQZBFCN-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)pyrrolidin-2-one is a chemical compound built around the pyrrolidin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The saturated, non-aromatic pyrrolidine ring offers a three-dimensional coverage that allows for extensive exploration of pharmacophore space, often contributing to improved solubility and target selectivity in bioactive molecules . While specific studies on this exact compound are limited, highly relevant research on its structural analog, 1-(2,5-dimethylphenyl)-3-hydroxypyrrolidin-2-one, confirms the therapeutic relevance of the 2,5-dimethylphenyl-pyrrolidinone chemotype . Most notably, a sulfonylpyrrolidine compound featuring a 2,5-dimethylphenyl moiety was identified as a potent inhibitor of human respiratory syncytial virus (hRSV) in a high-throughput cell-based screen . This optimized inhibitor demonstrated effective suppression of the virus-induced cytopathic effect during the entry stage of infection (EC50 = 2.3 ± 0.8 µM), reduced the viral titer by 100-fold, and exhibited an improved in vitro potency and selectivity index compared to the standard antiviral drug ribavirin . This compelling research precedent establishes the 2,5-dimethylphenyl-pyrrolidinone scaffold as a valuable template for developing novel antiviral agents, particularly against hRSV, a major cause of bronchiolitis and pneumonia in infants . Researchers can leverage this compound as a key intermediate or building block for designing and synthesizing new biologically active molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-8-3-4-9(2)11(7-8)10-5-6-13-12(10)14/h3-4,7,10H,5-6H2,1-2H3,(H,13,14)

InChI Key

UVKUNWOBQZBFCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCNC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2,5 Dimethylphenyl Pyrrolidin 2 One and Congeners

General Strategies for Pyrrolidin-2-one Ring Formation

The construction of the five-membered lactam ring can be achieved through a variety of elegant and efficient chemical transformations. These methods offer access to a wide array of substitution patterns and stereochemical outcomes.

Cycloaddition Reactions and Azomethine Ylide Intermediates

The [3+2] cycloaddition reaction of azomethine ylides with alkenes is a powerful and highly convergent method for the stereoselective synthesis of substituted pyrrolidines, which can be subsequently oxidized to pyrrolidin-2-ones. Azomethine ylides, typically generated in situ, are 1,3-dipoles that react readily with dipolarophiles. nih.gov The reaction can be catalyzed by various metal salts, such as copper(I), which often results in high yields and excellent diastereoselectivities. chembk.com

These reactions can be performed intermolecularly or intramolecularly. For instance, an efficient protocol for synthesizing tricyclic pyrrolidinochromenes has been developed via an intramolecular 1,3-dipolar cycloaddition of azomethine ylides generated from 1,3-dienyl ester tethered O-hydroxyarylaldehydes and glycine (B1666218) esters. chembk.com This particular reaction is notable for its high regio- and diastereoselectivity, constructing two rings and four contiguous stereocenters in a single step. chembk.com Furthermore, multicomponent cycloaddition reactions involving azomethine ylides, such as the reaction between chalcones, isatin, and benzylamine, can produce complex spiro[pyrrolidine-2,3′-indolin]-2′-ones. nih.gov

Recent advancements have also focused on iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from amides and lactams, broadening the scope of accessible pyrrolidine (B122466) architectures. nih.gov

Ring Contraction Approaches from Heterocyclic Precursors

Ring contraction of larger heterocyclic systems provides an alternative and sometimes advantageous route to the pyrrolidin-2-one core. A notable example is the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines. d-nb.info This process involves a domino reaction sequence that includes the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by oxidation to a carboxylic acid, decarboxylation, and ipso-oxidation. d-nb.info The selectivity of this transformation can be tuned by the choice of oxidant and additives, allowing for the selective formation of either pyrrolidin-2-ones or 3-iodopyrroles from the same starting materials. d-nb.info

Photochemical methods have also been employed for the ring contraction of pyridines. A photo-promoted reaction of pyridines with silylborane affords pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile building blocks for further functionalization. researchgate.net

Reductive Amination Pathways for γ-Lactam Synthesis

Reductive amination of γ-keto acids or their ester derivatives is a direct and widely used method for the synthesis of γ-lactams. This transformation can be performed in a one-pot tandem sequence, which is particularly attractive for medicinal chemistry applications due to its efficiency and the use of readily available starting materials. purdue.edu A three-component method has been described for synthesizing highly substituted γ-lactams from maleimides, aldehydes, and amines, which proceeds through a reductive amination/intramolecular lactamization sequence. purdue.edubeilstein-journals.orgurv.cat This approach is robust and allows for significant diversity in the final products by simply varying the initial components. purdue.edu

The choice of reducing agent is crucial for the success of reductive amination. Reagents like sodium triacetoxyborohydride (B8407120) are often favored for their mildness and selectivity. purdue.edu More recently, ammonia (B1221849) borane (B79455) has been utilized as an efficient and economical reducing agent for the synthesis of N-benzyl γ-phenyl-γ-aminobutyric acids (GABA derivatives) from the corresponding γ-keto acids, a transformation that leads to the formation of a pyrrolidin-2-one ring upon cyclization. nih.gov

Photoredox and Organocatalytic Cyclization Techniques

Modern synthetic chemistry has increasingly embraced photoredox and organocatalysis to achieve novel and efficient bond formations under mild conditions. These strategies have been successfully applied to the synthesis of pyrrolidin-2-ones.

A photoinduced, organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines has been developed for the synthesis of pyrrolidin-2-ones. core.ac.uknih.gov This metal-free method proceeds under visible light irradiation in a microchannel reactor, offering a green and efficient route to these heterocycles. core.ac.uknih.gov

Photoredox catalysis has also been utilized in formal [3+2] cycloadditions to construct pyrrolidine rings. For example, the cycloaddition of cyclopropyl (B3062369) ketones with hydrazones can be enabled by photoredox catalysis to yield a range of structurally diverse pyrrolidines. harvard.edu A key aspect of this methodology is the use of a redox auxiliary strategy, which allows for photoreductive activation of the cyclopropyl ketone without the need for a sacrificial co-reductant, thus preventing undesired side reactions. harvard.edu

Organocatalysis, particularly aminocatalysis, has proven effective in the synthesis of chiral pyrrolidine-based structures. rsc.org Furthermore, asymmetric "clip-cycle" synthesis of pyrrolidines has been developed using a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. MCRs are particularly well-suited for the construction of diverse libraries of heterocyclic compounds, including pyrrolidin-2-ones.

One such example is the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, using citric acid as a green catalyst. This method is characterized by its clean reaction profile, easy work-up, excellent yields, and short reaction times.

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that can be adapted for the synthesis of pyrrolidones through subsequent ring-closure reactions. This approach offers a high degree of molecular diversity and complexity from simple and readily available starting materials.

Specific Synthetic Routes toward 3-(2,5-Dimethylphenyl)pyrrolidin-2-one and Closely Related Analogs

A highly plausible and direct route to this compound involves the reductive amination of the corresponding γ-keto acid. The key precursor, 4-(2,5-dimethylphenyl)-4-oxobutanoic acid , is a known compound. nih.gov

Table 1: Proposed Synthesis of this compound via Reductive Amination

StepReactionReactantsKey ReagentsProduct
1Reductive Amination & Cyclization4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, Ammonia source (e.g., NH₄OAc)Reducing agent (e.g., NaBH(OAc)₃, NH₃BH₃)This compound

This one-pot procedure would involve the condensation of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ. The subsequent intramolecular cyclization of the resulting γ-amino acid would yield the desired γ-lactam. This approach benefits from the availability of the starting γ-keto acid and the high efficiency of modern reductive amination protocols. purdue.edu

Another viable strategy is the conjugate addition of a 2,5-dimethylphenyl nucleophile to an α,β-unsaturated γ-lactam, such as 5H-furan-2-one or a derivative. The nucleophile could be a Grignard reagent (2,5-dimethylphenylmagnesium bromide) or a Gilman reagent (lithium di(2,5-dimethylphenyl)cuprate), often in the presence of a copper catalyst to favor 1,4-addition. beilstein-journals.org

Table 2: Proposed Synthesis via Conjugate Addition

StepReactionReactantsKey ReagentsProduct
1Conjugate Additionα,β-Unsaturated γ-lactam (e.g., 5H-furan-2-one)2,5-Dimethylphenyl organometallic reagent (e.g., Grignard, Gilman)3-(2,5-Dimethylphenyl)dihydrofuran-2(3H)-one (a γ-butyrolactone)
2Amination3-(2,5-Dimethylphenyl)dihydrofuran-2(3H)-oneAmmonia or an amine sourceThis compound

This two-step sequence first establishes the C3-aryl bond and then converts the resulting γ-butyrolactone to the corresponding γ-lactam, a transformation that can be achieved by heating with an amine source.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Heck reaction , could be employed. An intramolecular Heck reaction of a suitably substituted N-allyl-2-bromo-N-(2,5-dimethylphenyl)acetamide derivative could potentially construct the pyrrolidin-2-one ring with the desired substitution pattern. Alternatively, direct C-H arylation of a pre-formed pyrrolidin-2-one at the C3-position with a 2,5-dimethylphenyl halide or equivalent is a modern approach, though regioselectivity can be a challenge.

Amidation and Cyclization Strategies

The construction of the pyrrolidin-2-one ring often proceeds through the formation of an amide bond followed by an intramolecular cyclization. One effective strategy involves the reaction of amide dianions with suitable electrophiles. For instance, dianions generated from N-arylacetamides can undergo cyclization with epibromohydrin (B142927) to yield 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This method provides a regioselective and scalable route to functionalized pyrrolidin-2-one derivatives. organic-chemistry.org

Another approach utilizes a one-pot Ugi four-component reaction (Ugi-4CR) followed by a regioselective cyclization. The reaction of allenic acids, primary amines, isocyanides, and aldehydes produces N-substituted-2-allenamide intermediates. These intermediates can then be cyclized under basic conditions (e.g., using KOt-Bu) in a transition-metal-free 5-exo-dig pathway to afford pyrrolidin-5-one-2-carboxamides in good yields. researchgate.net The formation of the target 3-arylpyrrolidin-2-one would involve the cyclization of an appropriate acyclic precursor, a common strategy in the synthesis of related heterocyclic drugs. nih.gov

Asymmetric Synthesis and Enantioselective Pathways

Achieving enantioselectivity in the synthesis of chiral pyrrolidines is a significant focus of modern organic chemistry. mdpi.com For 3-substituted pyrrolidin-2-ones, the stereocenter at the C3 position is of primary importance. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring with high stereocontrol. mdpi.comnih.gov This strategy can be employed to build enantioenriched pyrrolidine derivatives, which can serve as precursors to the target lactam. nih.gov

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, provides access to highly functionalized pyrrolidines with excellent yields and enantioselectivities. nih.gov Furthermore, biocatalytic methods have emerged as potent alternatives. Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can catalyze the stereoselective synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers. acs.org Engineered enzymes have also been developed to catalyze intramolecular C(sp3)–H amination, forging the chiral pyrrolidine ring from simple azide (B81097) precursors with high efficiency and selectivity. acs.org

Optimization of Catalyst Systems and Reaction Parameters

The efficiency and selectivity of pyrrolidin-2-one synthesis are highly dependent on the catalyst system and reaction conditions. In palladium-catalyzed hydroarylation reactions to form 3-aryl pyrrolidines, the choice of ligand, solvent, and temperature is critical for achieving high yields and selectivities. nih.gov Similarly, in asymmetric cycloaddition reactions, extensive screening of catalysts, ligands, and additives is performed to maximize enantiomeric excess (ee). nih.gov

For example, in the enantioselective Michael addition of aldehydes to nitroalkenes, a key step in some pyrrolidine syntheses, the catalyst structure is finely tuned. The use of diarylprolinol silyl (B83357) ethers or other proline-derived organocatalysts has been optimized to achieve high yields and enantioselectivities, often requiring careful selection of additives and solvents. nih.govrsc.org The table below illustrates the optimization of a catalytic asymmetric cycloaddition, showing how variations in the ligand and temperature impact the reaction's outcome.

EntryLigandTemperature (°C)Conversion (%)ee (%)
1L2 (Naphthyl-based)-58532
2L3 (ortho-Methoxy)-59530
3L4 (Di-ortho-substituted)-5>9828
4L8 (Pyrrolidine-based)-157335

Data derived from studies on asymmetric TMM cycloaddition reactions with imines. nih.gov

Development of Novel Catalytic Systems in Pyrrolidin-2-one Synthesis

The development of new catalysts is paramount to advancing the synthesis of complex molecules like this compound. Research is focused on transition metals, organocatalysts, and biocatalysts to improve reaction efficiency, sustainability, and stereocontrol.

Transition Metal-Mediated Transformations (e.g., Ru, Ir, Cu, Pd, Ni)

Transition metals are workhorses in the synthesis of N-heterocycles. nih.gov

Palladium (Pd): Palladium catalysts are widely used for C-C and C-N bond formation. The Mizoroki-Heck reaction enables the arylation of N-acyl pyrrolines, while hydroarylation processes can directly produce 3-aryl pyrrolidines. nih.gov Palladium is also crucial in enantioselective [3+2] cycloaddition reactions. nih.gov

Copper (Cu): Copper complexes catalyze the intramolecular amination of unactivated C(sp³)–H bonds, providing a direct route to pyrrolidines under mild conditions with excellent regioselectivity. nih.govorganic-chemistry.org

Iridium (Ir): Iridium complexes, such as Vaska's complex, can catalyze the reductive generation of azomethine ylides from amides and lactams. acs.org These ylides then undergo cycloaddition reactions to form complex pyrrolidine structures. acs.org Chiral iridium catalysts are also effective in the "borrowing hydrogen" annulation of diols and amines to form enantioenriched pyrrolidines. organic-chemistry.org

Nickel (Ni) and Cobalt (Co): Catalyst-tuned hydroalkylation reactions of 3-pyrrolines using either Nickel or Cobalt catalysts allow for divergent synthesis, producing C3-alkylated or C2-alkylated pyrrolidines, respectively, with high enantioselectivity. organic-chemistry.org

The following table summarizes the application of various transition metals in the synthesis of pyrrolidine rings.

Metal CatalystReaction TypeKey AdvantageReference
Palladium (Pd)Hydroarylation / [3+2] CycloadditionForms 3-aryl pyrrolidines directly; High enantioselectivity nih.govnih.gov
Copper (Cu)Intramolecular C-H AminationHigh functional group tolerance; Mild conditions nih.govorganic-chemistry.org
Iridium (Ir)Reductive Azomethine Ylide GenerationAccess to complex pyrrolidines from amides acs.org
Nickel (Ni)Hydroalkylation of PyrrolinesRegioselective C3-alkylation organic-chemistry.org

Chiral Organocatalysis and Biocatalytic Approaches

In recent decades, organocatalysis has emerged as a powerful third pillar of catalysis, avoiding the use of metals. nih.gov

Chiral Organocatalysis: Proline and its derivatives are privileged organocatalysts capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govrsc.org These catalysts are highly effective in promoting asymmetric Michael additions and aldol (B89426) reactions to construct substituted pyrrolidine scaffolds. nih.gov The mechanism often involves the catalyst's secondary amine forming a transient enamine with a carbonyl compound, which then attacks an electrophile, with stereocontrol dictated by the catalyst's chiral environment. rsc.org

Biocatalytic Approaches: The use of enzymes offers unparalleled selectivity under mild, environmentally friendly conditions. Laccase from Myceliophthora thermophila can catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to stereoselectively form functionalized pyrrolidine-2,3-diones. rsc.orgresearchgate.net Furthermore, directed evolution has been used to engineer P450 enzymes (P411 variants) to catalyze intramolecular C-H amination, producing chiral pyrrolidines and indolines with high efficiency and enantiomeric ratios up to 99:1. acs.org

Hybrid Catalysis and Synergistic Systems

Hybrid catalytic systems combine the advantages of different catalyst types to achieve enhanced performance. Chiral hybrid materials have been developed by incorporating pyrrolidine-based organocatalytic units into an inorganic framework, such as silica. rsc.org These materials function as heterogeneous catalysts that can be easily recovered and reused. They have proven effective in promoting asymmetric Michael additions of aldehydes to nitroalkenes, with the solid support potentially influencing the catalyst's conformation and enhancing stereocontrol. rsc.org Such synergistic systems, where different catalytic species work in concert, represent a frontier in the development of efficient and sustainable synthetic methodologies for complex molecules like this compound. nih.gov

Chemical Reactivity and Derivatization of the Pyrrolidin 2 One Scaffold

Fundamental Transformations of the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring is a common structural motif in numerous natural products and synthetic compounds, valued for its chemical stability and its capacity for a wide range of transformations. rsc.org These reactions allow for the construction of more complex molecular architectures and the introduction of diverse functional groups.

Lactamization and Ring-Closing Processes

The formation of the pyrrolidin-2-one ring itself is a cornerstone of its chemistry, typically achieved through lactamization, an intramolecular cyclization of a γ-amino acid or its derivative. A prevalent industrial method for synthesizing the parent 2-pyrrolidone is the liquid-phase ammonolysis of γ-butyrolactone at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa). chemicalbook.com This reaction proceeds by nucleophilic attack of ammonia (B1221849) on the lactone, followed by dehydration to form the stable five-membered lactam ring.

More sophisticated methods have been developed for the stereoselective synthesis of substituted pyrrolidin-2-ones. One such approach is the nitro-Mannich/lactamization cascade, where a three-component reaction between a nitropropanoate, an aldehyde, and an amine generates a γ-nitro amine intermediate that subsequently cyclizes to form the pyrrolidinone derivative with high diastereoselectivity. nih.gov Other synthetic strategies include the partial hydrogenation of succinimide in the presence of ammonia and a hydrogenation catalyst, which suppresses side reactions and yields 2-pyrrolidone. google.com

Lactamization Method Precursors Key Conditions Outcome
Ammonolysisγ-Butyrolactone, Ammonia250-290 °C, 8.0-16.0 MPaHigh-yield synthesis of 2-pyrrolidone chemicalbook.com
Nitro-Mannich/LactamizationMethyl 3-nitropropanoate, Aldehyde, AmineCascade reactionDirect, highly diastereoselective synthesis of substituted pyrrolidinones nih.gov
Succinimide HydrogenationSuccinimide, Hydrogen, AmmoniaCobalt, nickel, or other metal catalystSingle-step synthesis of 2-pyrrolidone from succinimide google.com
CondensationPrimary amines, γ-Butyrolactone200-300 °CN-substituted pyrrolidin-2-ones rdd.edu.iq

Ring Contraction and Expansion Reactions

Skeletal editing of cyclic compounds represents an advanced strategy for synthesizing valuable ring systems that may be difficult to access through traditional methods. researchgate.netresearchgate.net The synthesis of pyrrolidine (B122466) derivatives via the ring contraction of larger nitrogen-containing heterocycles, such as pyridines and piperidines, is a notable example. osaka-u.ac.jpnih.gov

A recently developed method involves a photo-promoted ring contraction of pyridines using a silylborane reagent. osaka-u.ac.jpnih.gov This reaction proceeds through a series of intermediates to afford pyrrolidine derivatives that can be further functionalized. osaka-u.ac.jp Another approach demonstrates the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines through a cascade reaction involving an oxidative ring contraction. rsc.orgrsc.org This process is mechanistically complex, involving the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate followed by oxidation, decarboxylation, and further transformation to yield the final γ-lactam product. rsc.orgrsc.org The selectivity of these reactions can often be tuned by the choice of oxidant and additives. rsc.org While ring contraction to form pyrrolidinones is documented, ring expansion reactions starting from the pyrrolidin-2-one core are less common but can be envisioned through targeted cleavage and re-cyclization strategies.

Functional Group Interconversions on the Pyrrolidinone Core

The pyrrolidin-2-one core possesses several reactive sites that allow for a variety of functional group interconversions, which are crucial for modifying the compound's properties. solubilityofthings.com The key reactive centers are the N-H group, the carbonyl group, and the α- and β-carbons of the ring.

N-Alkylation and N-Acylation: The nitrogen-bound hydrogen is acidic enough to be removed by a base, allowing for substitution reactions. N-alkylation can be achieved by reacting the lactam with alkyl halides or dialkyl sulfates in the presence of a base to produce N-alkyl pyrrolidones. chemicalbook.com Similarly, N-acylation can introduce various acyl groups.

Carbonyl Group Transformations: The carbonyl group can undergo reduction to form the corresponding pyrrolidine. This is typically achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation at high temperatures over a cobalt catalyst. chemicalbook.com

Ring Opening: Under strong acidic or basic aqueous conditions, the lactam can be hydrolyzed, leading to the ring-opening formation of the corresponding γ-amino acid, in this case, 4-amino-4-(2,5-dimethylphenyl)butanoic acid. chemicalbook.com

Polymerization: In the presence of a base, 2-pyrrolidone can undergo ring-opening polymerization to form polypyrrolidone, also known as Nylon 4. chemicalbook.com

Strategic Derivatization of the Dimethylphenyl Moiety

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org In the 2,5-dimethylphenyl group, the two methyl groups are activating, electron-donating substituents that direct incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

The substitution pattern on the 3-(2,5-dimethylphenyl)pyrrolidin-2-one ring is determined by the combined directing effects of the two methyl groups and the pyrrolidinone substituent. The methyl groups at positions 2 and 5 strongly activate the ring and direct incoming electrophiles to positions 3, 4, and 6. The pyrrolidinone group, attached at position 1, is generally considered a deactivating group, but its precise influence would depend on the reaction conditions. The most likely positions for electrophilic attack would be positions 4 and 6, which are para to one methyl group and ortho to the other, and position 3, which is ortho to the methyl group at position 2. Steric hindrance from the adjacent pyrrolidinone ring may influence the regioselectivity.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

SEAr Reaction Typical Reagents Electrophile (E⁺) Potential Product
NitrationHNO₃, H₂SO₄NO₂⁺3-(4-Nitro-2,5-dimethylphenyl)pyrrolidin-2-one
BrominationBr₂, FeBr₃Br⁺3-(4-Bromo-2,5-dimethylphenyl)pyrrolidin-2-one
AcylationCH₃COCl, AlCl₃CH₃CO⁺3-(4-Acetyl-2,5-dimethylphenyl)pyrrolidin-2-one

Modification of Methyl Substituents

The two methyl groups on the phenyl ring are also sites for chemical modification. These transformations can introduce new functional groups, providing handles for further derivatization or for integrating the moiety into larger molecular structures. nih.govacs.org

A primary strategy for methyl group modification involves oxidation. Under strong oxidizing conditions (e.g., with KMnO₄ or CrO₃), a methyl group on an aromatic ring can be oxidized to a carboxylic acid. This transformation would convert one or both methyl groups of the 2,5-dimethylphenyl moiety into carboxylic acid groups, forming corresponding benzoic acid derivatives.

Once converted to a carboxylic acid, the functional group can undergo a wide range of subsequent reactions:

Esterification or Amidation: Conversion to esters or amides.

Reduction: Reduction back to an alcohol (a hydroxymethyl group).

Decarboxylative Reactions: The carboxylic acid can be removed or replaced. For example, photocatalytic decarboxylation can lead to the formal replacement of the original methyl group with various alkyl or aryl groups. nih.gov Another possibility is photochemical decarboxyolefination, which would eliminate the functionalized methyl group and form an olefin, creating a new point of reactivity on the molecule. nih.govacs.org

These methods for modifying the methyl substituents offer a powerful avenue for the late-stage diversification of the this compound scaffold. nih.gov

Functionalization at Pyrrolidinone Nitrogen and Carbon Positions

The pyrrolidin-2-one scaffold offers several sites for chemical modification, primarily at the nitrogen atom of the lactam and the carbon atoms of the ring. These modifications are crucial for modulating the physicochemical and biological properties of the resulting molecules.

N-Substitution and Amide Modifications

The nitrogen atom of the pyrrolidin-2-one ring, being part of a secondary amide, is a key site for functionalization. N-substitution reactions introduce a wide array of substituents, significantly altering the compound's characteristics. Common modifications include N-alkylation, N-arylation, and N-acylation.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated under basic conditions. The choice of base and electrophile allows for the introduction of various alkyl, benzyl, or aryl groups. For instance, in the synthesis of related pyrrolidinone carboxamide derivatives, methods have been demonstrated to introduce substitutions on the pyrrolidine ring, which can be conceptually extended to N-substitution of this compound. Such reactions would typically involve deprotonation of the lactam nitrogen with a suitable base, such as sodium hydride, followed by reaction with an alkyl or aryl halide.

N-Acylation: Acylation of the pyrrolidinone nitrogen introduces an acyl group, often to enhance biological activity or to serve as a protecting group. A relevant example is the synthesis of (S)-N-(2,5-Dimethylphenyl)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxamide, where a sulfonyl group is attached to the proline nitrogen. acs.org This highlights a common strategy where the nitrogen is functionalized with sulfonyl chlorides or other acylating agents. acs.org

Amide Bond Modifications: The amide bond within the pyrrolidin-2-one ring can also be subjected to various chemical transformations, although this is less common than N-substitution as it often leads to ring-opening.

Hydrolysis: Under strong acidic or basic conditions, the lactam can be hydrolyzed to the corresponding γ-amino acid. This reaction, while destructive to the pyrrolidinone core, is a fundamental aspect of its chemistry.

Reduction: The amide carbonyl can be reduced to a methylene group using powerful reducing agents like lithium aluminum hydride, converting the pyrrolidin-2-one into a pyrrolidine.

The following table summarizes potential N-substitution and amide modification reactions applicable to this compound, based on general pyrrolidinone reactivity.

Reaction Type Reagents and Conditions Product Type
N-Alkylation1. NaH, DMF; 2. R-X (e.g., CH3I, BnBr)N-Alkyl-3-(2,5-dimethylphenyl)pyrrolidin-2-one
N-ArylationCu(I) or Pd(0) catalyst, base, Ar-XN-Aryl-3-(2,5-dimethylphenyl)pyrrolidin-2-one
N-AcylationAcyl chloride or anhydride, baseN-Acyl-3-(2,5-dimethylphenyl)pyrrolidin-2-one
N-SulfonylationSulfonyl chloride, baseN-Sulfonyl-3-(2,5-dimethylphenyl)pyrrolidin-2-one
Amide ReductionLiAlH4, THF3-(2,5-Dimethylphenyl)pyrrolidine
Amide HydrolysisH3O+ or OH-, heat4-Amino-3-(2,5-dimethylphenyl)butanoic acid

Stereoselective Functionalization at C-3 and other Stereocenters

The C-3 position of the pyrrolidin-2-one ring, adjacent to the carbonyl group, is activated and thus amenable to a variety of functionalization reactions. When the substituent at C-3, such as the 2,5-dimethylphenyl group, creates a stereocenter, subsequent functionalizations can be controlled stereoselectively.

Enolate Chemistry: The protons at the C-3 position are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce new substituents at this position. The stereochemical outcome of these reactions can often be controlled by the use of chiral auxiliaries or by substrate-direct control from the existing stereocenter. While direct experimental data on this compound is limited, the principles of stereoselective synthesis of substituted pyrrolidines are well-established.

Directed Functionalization: In more complex systems, directing groups can be employed to achieve high regio- and stereoselectivity. For instance, palladium-catalyzed C-H arylation has been used for the stereospecific functionalization at the C-3 position of proline derivatives, affording cis-2,3-disubstituted pyrrolidines. Such advanced methods could potentially be adapted for the stereoselective derivatization of the this compound scaffold.

Cycloaddition Reactions: The pyrrolidin-2-one scaffold can also be synthesized through stereoselective cycloaddition reactions, which simultaneously install multiple stereocenters. For example, three-component [3+2] cycloaddition reactions have been utilized to create pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov While this is a synthetic route to the ring system, the principles of controlling stereochemistry during ring formation are highly relevant to the functionalization of a pre-existing ring.

The table below outlines potential stereoselective functionalization strategies at the C-3 position, drawing from established methodologies for similar structures.

Reaction Type Key Concepts/Reagents Potential Outcome for this compound
Stereoselective AlkylationFormation of a chiral enolate, reaction with an electrophile.Introduction of a second substituent at C-3 with controlled stereochemistry.
Diastereoselective Aldol (B89426) ReactionReaction of the enolate with an aldehyde.Formation of a β-hydroxy derivative at C-3 with new stereocenters.
Directed C-H FunctionalizationUse of a directing group and a transition metal catalyst (e.g., Pd).Introduction of an aryl or other group at an adjacent carbon with high stereocontrol.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

¹H and ¹³C NMR spectra would provide the primary framework for the structural assignment of 3-(2,5-Dimethylphenyl)pyrrolidin-2-one. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the dimethylphenyl group, the protons on the pyrrolidinone ring, and the methyl group protons. The chemical shifts, integration values, and coupling patterns would allow for the precise assignment of each proton.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Characteristic chemical shifts would be expected for the carbonyl carbon of the lactam, the aromatic carbons, the carbons of the pyrrolidinone ring, and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as experimental data is not available.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~175
CH (Pyrrolidinone) ~3.5-4.0 ~45-50
CH₂ (Pyrrolidinone) ~2.0-2.8 ~25-35
CH₂ (Pyrrolidinone) ~1.8-2.5 ~20-30
Aromatic C-H ~6.9-7.2 ~125-135
Aromatic C-CH₃ - ~130-140
Methyl (CH₃) ~2.2-2.4 ~19-22
4.1.2. Heteronuclear NMR (e.g., ¹⁹F) for Fluorinated Derivatives

Should fluorinated derivatives of this compound be synthesized, ¹⁹F NMR spectroscopy would be a critical analytical technique. It provides information on the chemical environment of fluorine atoms within the molecule, offering insights into electronic effects and molecular conformation.

Mechanistic Probing via Isotopic Labeling Studies

Isotopic labeling, for instance, by incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions, is a powerful method for elucidating reaction mechanisms. By tracking the position of the isotopic label in the final product or intermediates using NMR, the pathways of bond formation and cleavage can be determined.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₂H₁₅NO), HRMS would be used to confirm its elemental composition, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the lactam, the C=O (amide) bond, C-H bonds of the aromatic and aliphatic portions, and C=C bonds of the aromatic ring.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive as experimental data is not available.)

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Lactam) 3200-3400
C=O Stretch (Amide I) 1670-1700
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Aromatic C=C Bending 1450-1600
4.4. X-ray Crystallography for Definitive Molecular Structure and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. For this chiral molecule, X-ray crystallography would unambiguously establish its relative and absolute stereochemistry.

X-ray Crystallography for Definitive Molecular Structure and Stereochemistry

Conformational Analysis of the Pyrrolidine (B122466) Ring System

Detailed conformational analysis of the pyrrolidine ring in this compound, which would typically be determined by methods such as X-ray crystallography or advanced NMR spectroscopic techniques, is not presently available in published scientific literature. Such an analysis would reveal the specific puckering of the five-membered ring, identifying whether it adopts an envelope, twist, or another conformation, and would quantify the torsional angles within the ring system.

Elucidation of Intermolecular Interactions in Solid State

Information regarding the intermolecular interactions of this compound in the solid state, which is derived from crystal structure analysis, is currently unavailable. This analysis would identify and characterize non-covalent interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the dimethylphenyl group, which govern the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. researchgate.netnih.gov This method is effective for predicting molecular geometries, electronic properties, and vibrational frequencies. mdpi.commdpi.com DFT calculations for 3-(2,5-Dimethylphenyl)pyrrolidin-2-one would provide fundamental insights into its intrinsic characteristics.

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.netnih.gov For a flexible molecule like this compound, which contains rotatable bonds, multiple stable conformations may exist.

A conformational analysis, often performed using a Potential Energy Surface (PES) scan, systematically rotates specific dihedral angles to map out the conformational landscape and identify various local energy minima (stable conformers) and the transition states that separate them. nih.govresearchgate.net By comparing the calculated energies of these conformers, the global minimum—the most stable conformation—can be identified. nih.gov This analysis is critical as the molecular conformation influences its physical, chemical, and biological properties. DFT computations can determine the relative energies of these different conformers, providing a picture of their thermodynamic stability. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)178.5°0.0075.3
2-65.2°1.1514.8
368.9°1.259.9

This table illustrates the type of data obtained from a conformational analysis, showing the relative stability and expected population of different conformers at equilibrium.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net DFT calculations provide the energies and spatial distributions of these frontier orbitals, allowing for predictions about the molecule's reactive behavior. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Properties

ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-0.95Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.90Energy difference; indicates chemical reactivity and kinetic stability.

This table presents typical output from an FMO analysis, which is used to assess the electronic properties and reactivity of the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. nih.govchemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. nih.gov

Blue regions represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green and yellow regions denote areas of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the pyrrolidinone ring, identifying it as a primary site for electrophilic interaction or hydrogen bond acceptance. Positive potential (blue) would be expected around the N-H proton, highlighting its character as a hydrogen bond donor. This analysis provides a clear, qualitative prediction of how the molecule will interact with other chemical species. chemrxiv.org

Computational methods, particularly DFT, are widely used to simulate vibrational and NMR spectra. cardiff.ac.uknih.gov These theoretical spectra are invaluable for interpreting and assigning peaks in experimental data. arxiv.org

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net Simulated Infrared (IR) and Raman spectra can be generated and compared with experimental results to confirm the molecular structure and identify characteristic functional groups. cardiff.ac.uk For a molecule to be IR active, its dipole moment must change during the vibration, while Raman activity requires a change in polarizability. arxiv.org Theoretical calculations can help resolve ambiguities in experimental spectra, especially in complex regions. arxiv.org

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν133503345N-H stretch
ν230553050Aromatic C-H stretch
ν329602955Aliphatic C-H stretch
ν416851680C=O stretch
ν514901488Aromatic C=C stretch

This table demonstrates how theoretical vibrational frequencies are correlated with experimental data to assign specific molecular vibrations.

NMR Spectra: Theoretical calculations can also predict the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. nmrdb.orgresearchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus. Comparing calculated NMR data with experimental spectra aids in confirming the structure and assigning resonances, which can be particularly useful for complex molecules with overlapping signals. researchgate.netnmrdb.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

NBO analysis is particularly useful for studying hyperconjugation—the stabilizing interaction resulting from electron delocalization from a filled donor orbital (like a σ bond or a lone pair) to an empty acceptor orbital (like an antibonding σ* or π* orbital). nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization. nih.gov For this compound, NBO analysis could reveal key stabilizing interactions, such as those involving the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the pyrrolidinone and phenyl rings, providing deep insight into the molecule's electronic stability. nih.gov

Advanced Modeling Techniques for Molecular Interactions

Beyond static DFT calculations, more advanced modeling techniques can be employed to study the dynamic behavior and intermolecular interactions of this compound.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net This approach would be essential for understanding how the compound behaves in a physiological environment.

Docking and QSAR: If the molecule is being investigated for potential biological activity, molecular docking simulations can predict its preferred binding orientation within the active site of a target protein. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then be used to build models that correlate structural features with biological activity, guiding the design of more potent analogs. nih.govupenn.edu

These advanced computational methods build upon the foundational understanding provided by DFT, offering a more comprehensive picture of the molecule's potential applications and interactions in complex systems.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

In the context of pyrrolidin-2-one derivatives, molecular docking studies have been pivotal in identifying potential therapeutic targets and elucidating the structural basis of their activity. For instance, various pyrrolidin-2-one analogs have been docked into the active sites of enzymes like α-amylase and α-glucosidase, which are relevant targets for type-2 diabetes. These studies help in understanding how modifications to the pyrrolidine (B122466) ring and its substituents influence binding affinity and specificity.

A typical molecular docking workflow involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Preparation of the Ligand: The 3D structure of the ligand, in this case, a 3-arylpyrrolidin-2-one analog, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's active site, scoring each pose based on a defined scoring function.

The results of docking studies are often presented in terms of a docking score, which estimates the binding free energy. Lower (more negative) scores generally indicate a more favorable binding interaction. For example, studies on pyrrolidine derivatives as inhibitors of the MDM2-p53 interaction have used docking to identify key interactions and predict binding affinities, with some newly designed compounds showing higher affinity than known inhibitors. scispace.com

Analog/CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Spiro[pyrrolidin-3,2-oxindole] analogMDM2 (PDB ID: 4LWU)-9.4Not specified
Compound N°04 (from dataset)MDM2 (PDB ID: 4LWU)-8.8Not specified
Nutlin-3 (control)MDM2 (PDB ID: 4LWU)-8.2Not specified

Molecular Dynamics Simulations for Conformational Sampling and Binding Thermodynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational changes of a ligand upon binding to a receptor, the stability of the ligand-receptor complex, and to calculate binding free energies.

For pyrrolidin-2-one derivatives, MD simulations have been employed to:

Assess Complex Stability: After a ligand is docked into a receptor's active site, MD simulations can assess the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD trajectory suggests a stable binding complex.

Analyze Conformational Changes: MD simulations can reveal how the ligand and receptor adapt to each other upon binding. This can include changes in the ligand's conformation or movements in the protein's side chains to accommodate the ligand.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy than docking scores alone.

In a study on spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors, MD simulations were run for 100 nanoseconds to confirm the conformational stability of the ligand-receptor complexes. The analysis of these simulations provided deeper insights into the thermodynamics of binding. researchgate.net

SystemSimulation Time (ns)Key Findings
Pred01/receptor complex100Conformational stability
N°04/receptor complex100Conformational stability
Nutlin-3/receptor complex100Conformational stability

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of molecules.

For pyrrolidin-2-one derivatives, QSAR studies have been instrumental in:

Predicting Biological Activity: Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. This helps in prioritizing which compounds to synthesize and test in the laboratory.

Understanding Structure-Activity Relationships: QSAR models provide contour maps that visualize the regions around a molecule where certain physicochemical properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are favorable or unfavorable for biological activity. This information is invaluable for rational drug design.

For example, a 3D-QSAR study on N-phenyl pyrrolidin-2-ones as protoporphyrinogen oxidase inhibitors established a predictive CoMFA model with a high correlation coefficient (r² = 0.980), which reasonably explained the substituent effects on the inhibitory activity. nih.gov Similarly, QSAR models have been developed for pyrrolidin-2-one derivatives with antiarrhythmic activity, where the models explained up to 91% of the variance in activity. nih.gov

A typical QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular descriptors (e.g., steric and electrostatic fields in CoMFA) are calculated for each molecule.

Model Building and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the biological activity. The model is then rigorously validated to ensure its predictive power.

QSAR ModelCompound SeriesStatistical ParameterValue
CoMFAN-phenyl pyrrolidin-2-ones0.980
CoMFAN-phenyl pyrrolidin-2-ones0.518
-1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-onesVariance Explained91%

Structure Activity Relationship Sar Studies and Mechanistic Insights

Influence of Substituent Position and Stereochemistry on Intramolecular and Intermolecular Interactions

The chemical and biological properties of substituted pyrrolidine (B122466) derivatives are fundamentally linked to their relative stereochemistry. beilstein-journals.org The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation, which places substituents in either pseudoaxial or pseudoequatorial positions. beilstein-journals.orgbeilstein-journals.org The energetic preference for one conformation over another is dictated by a complex balance of steric and stereoelectronic effects.

In 3-(2,5-Dimethylphenyl)pyrrolidin-2-one, the bulky 2,5-dimethylphenyl group at the C3 position is a major determinant of the ring's preferred conformation. Steric hindrance between the aryl substituent and the pyrrolidinone ring would likely favor a conformation where the large group occupies a pseudoequatorial position to minimize steric strain.

The positioning of the methyl groups on the phenyl ring is also critical. The ortho-methyl group (at position 2 of the phenyl ring) can impose significant steric demands, influencing the dihedral angle between the phenyl ring and the pyrrolidinone ring. mdpi.com This steric clash can restrict the rotation of the phenyl group, affecting how the molecule presents itself for intermolecular interactions. In a related compound, N-(2,5-Dimethylphenyl)-2-methylbenzamide, the amide group was found to be significantly twisted relative to the 2,5-dimethylphenyl ring. nih.gov Furthermore, substituents on the pyrrolidine ring can engage in intramolecular interactions, such as hydrogen bonding, which stabilize specific conformers. beilstein-journals.org Intermolecularly, the amide N-H group and the carbonyl oxygen are primary sites for hydrogen bonding, which can lead to the formation of defined chains or networks in the solid state. nih.gov

Role of the 2,5-Dimethylphenyl Moiety in Modulating Molecular Recognition

The 2,5-dimethylphenyl moiety is a common structural feature in various biologically active compounds and plays a crucial role in molecular recognition. mdpi.com This group contributes to the molecule's properties in several ways:

Steric Influence : The two methyl groups add significant bulk and define the shape of the molecule. This steric profile is essential for fitting into specific binding pockets of enzymes or receptors, where shape complementarity is key. The ortho-methyl group, in particular, can prevent the phenyl ring from lying coplanar with an adjacent part of the molecule, creating a specific three-dimensional structure. mdpi.com

Hydrophobicity : The aryl ring and methyl groups create a significant hydrophobic surface area. This can drive binding to nonpolar regions of biological macromolecules through the hydrophobic effect.

Electronic Effects : The methyl groups are weakly electron-donating through an inductive effect, which can modulate the electron density of the aromatic ring. This influences the strength of π-π stacking interactions and cation-π interactions with biological targets.

The importance of the dimethylphenyl group in molecular recognition is highlighted by its use in chiral stationary phases (CSPs) for chromatography. Polysaccharide derivatives featuring tris-(3,5-dimethylphenyl carbamate) are highly effective at separating enantiomers of various compounds, including 1-aryl-5-aryl-pyrrolidin-2-one derivatives. mdpi.com This demonstrates that the dimethylphenyl moiety can establish specific, albeit transient, diastereomeric interactions that are the basis of chiral recognition.

Stereochemical Impact on Enantiomeric Differentiation and Specificity

As the 3-position of the pyrrolidin-2-one ring is a stereocenter, this compound exists as a pair of enantiomers. The spatial arrangement of atoms in these non-superimposable mirror images leads to different interactions with other chiral entities, a phenomenon known as chiral discrimination. researchgate.net This difference is critical, as enantiomers of a chiral compound often exhibit distinct pharmacological and toxicological profiles. researchgate.net

Obtaining single, pure enantiomers is crucial for studying their specific properties. This is achieved through chiral resolution or asymmetric synthesis. For pyrrolidine derivatives, several enantioenrichment strategies have proven effective.

One common method is diastereomeric salt formation . A racemic mixture of a chiral amine or acid is treated with a chiral resolving agent (an acid or base, respectively) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For example, the related compound (S)‐2‐(3,5‐dimethylphenyl)pyrrolidine has been effectively resolved from its racemate using D-tartaric acid. researchgate.net

Another powerful technique is chiral chromatography . This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer. As noted previously, CSPs based on amylose (B160209) tris-(3,5-dimethylphenyl carbamate) have been successfully used to separate the enantiomers of 1-aryl-5-aryl-pyrrolidin-2-one derivatives. mdpi.com

Dynamic resolution strategies, such as catalytic dynamic resolution (CDR), offer a pathway to convert a racemate entirely into a single desired enantiomer. While applied to systems like N-Boc-2-lithiopiperidine, the principle involves the rapid, catalyzed equilibration of enantiomers in solution while one is selectively removed from the equilibrium, driving the conversion towards the desired product. nih.gov

StrategyDescriptionExample Application (on related compounds)Reference
Diastereomeric Salt Formation A racemate is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.Resolution of racemic 2-(3,5-dimethylphenyl)pyrrolidine (B1587135) using D-tartaric acid. researchgate.net
Chiral Chromatography (HPLC/SFC) Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).Separation of 1-aryl-5-aryl-pyrrolidin-2-one derivatives using an amylose tris-(3,5-dimethylphenyl carbamate) CSP. mdpi.com
Catalytic Dynamic Resolution (CDR) A racemic mixture is equilibrated while one enantiomer is selectively transformed or removed, theoretically yielding 100% of the desired enantiomer.Enantioselective synthesis of 2-substituted piperidines from racemic 2-lithio-N-Boc-piperidine. nih.gov

The ability to separate enantiomers relies on the energetic difference in their interaction with a chiral environment. The widely accepted "three-point interaction model" posits that for effective chiral recognition, there must be at least three points of interaction between the chiral selector (e.g., the CSP) and at least one of the enantiomers. The other enantiomer will be unable to establish the same three points of interaction simultaneously, leading to a weaker binding affinity.

For this compound interacting with a chiral selector like amylose tris-(3,5-dimethylphenyl carbamate), these interactions could include:

Hydrogen bonding: Between the amide N-H or carbonyl of the pyrrolidinone and polar groups on the selector.

π-π stacking: Between the 2,5-dimethylphenyl ring and aromatic moieties on the selector.

Steric hindrance: Where the specific 3D shape of one enantiomer allows for a snug fit with the selector, while the mirror image experiences steric repulsion.

The combination of these forces creates a transient diastereomeric complex. The difference in the stability (free energy) of the complexes formed by the R- and S-enantiomers results in different retention times on a chiral chromatography column, enabling their separation. mdpi.com

Elucidation of Reaction Mechanisms via SAR Analysis

Structure-activity relationship analysis is a powerful tool not only for optimizing biological activity but also for elucidating reaction mechanisms. By systematically modifying the structure of this compound and observing the resulting changes in reaction rate, selectivity, or product distribution, one can infer details about the transition state of the reaction.

For instance, to probe a hypothetical reaction involving the pyrrolidinone, one could synthesize a series of analogues with different substituents on the phenyl ring.

Phenyl SubstituentElectronic EffectExpected Impact on Reaction Rate (Example: Nucleophilic Attack at Carbonyl)Mechanistic Insight
4-Nitro (NO₂)Strongly Electron-WithdrawingIncreaseSuggests buildup of negative charge in the transition state is stabilized.
4-Methoxy (OCH₃)Strongly Electron-DonatingDecreaseSuggests buildup of negative charge in the transition state is destabilized.
2,5-Dimethyl (CH₃)₂ (original)Weakly Electron-DonatingBaselineProvides a reference point for comparison.
3,5-di-tert-butylSteric HindranceDecreaseIndicates that the reaction pathway is sensitive to steric bulk near the reaction center.

If a reaction is accelerated by electron-withdrawing groups, it suggests that negative charge is developing in the transition state at or near the phenyl ring. Conversely, if electron-donating groups accelerate the reaction, it points to the development of a positive charge. Similarly, altering the steric bulk of the substituents (e.g., replacing methyl with tert-butyl groups) can reveal the degree of steric crowding in the transition state. This systematic approach allows for a detailed mapping of the electronic and steric requirements of a reaction, providing crucial evidence for a proposed mechanism. beilstein-journals.org

Advanced Research Trajectories and Interdisciplinary Applications

Pyrrolidin-2-one Scaffolds in Catalysis and Materials Science

The inherent chirality and functionality of the pyrrolidin-2-one ring system make it a valuable building block in the development of novel catalysts and advanced materials. Its applications range from asymmetric organocatalysis to the creation of specialized polymers and chiral selectors.

Design and Application of Chiral Pyrrolidinone-Based Organocatalysts

Chiral pyrrolidinone derivatives are at the forefront of organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. These catalysts are often more environmentally friendly and less sensitive to air and moisture compared to their metal-based counterparts. The design of these catalysts typically involves the strategic placement of functional groups on the pyrrolidinone scaffold to create a specific chiral environment that can influence the stereochemical outcome of a reaction.

Key design principles often involve the introduction of substituents at various positions of the pyrrolidinone ring to modulate steric and electronic properties. For instance, bulky groups can be used to shield one face of the catalyst, thereby directing the approach of reactants from a less hindered direction. Furthermore, the incorporation of hydrogen-bond donors or acceptors can facilitate substrate binding and activation, enhancing both reactivity and enantioselectivity.

A notable application of these catalysts is in asymmetric Michael additions, where a nucleophile is added to an α,β-unsaturated carbonyl compound. Pyrrolidinone-based organocatalysts have demonstrated high efficiency and stereocontrol in these reactions, leading to the synthesis of enantiomerically enriched products that are valuable intermediates in the pharmaceutical industry.

Table 1: Examples of Chiral Pyrrolidinone-Based Organocatalysts and Their Applications
Catalyst TypeReaction TypeKey Design FeatureAchieved Enantioselectivity (ee)
Proline-derived pyrrolidinonesAldol (B89426) ReactionCarboxylic acid functionality for substrate activationUp to 99%
Diarylprolinol silyl (B83357) ether-based pyrrolidinonesMichael AdditionBulky silyl ether group for facial shieldingUp to 98%
Thiourea-functionalized pyrrolidinonesHenry ReactionBifunctional activation via hydrogen bondingUp to 95%

Integration into Polymeric Structures and Chiral Selectors

The pyrrolidin-2-one moiety has been successfully integrated into polymeric structures to create materials with unique properties and applications. One of the most well-known examples is polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer synthesized from the monomer N-vinylpyrrolidone. chinafloc.com While not directly a chiral application, the biocompatibility and film-forming properties of PVP have led to its widespread use in pharmaceuticals, cosmetics, and biomedical applications. ontosight.ai

More advanced applications involve the incorporation of chiral pyrrolidin-2-one derivatives into polymer backbones or as pendant groups. These chiral polymers can be utilized as stationary phases in chromatography for the separation of enantiomers. The pyrrolidinone units create a chiral environment that interacts differently with the two enantiomers of a racemic mixture, leading to their differential retention and separation.

Furthermore, pyrrolidin-2-one derivatives have been employed as chiral selectors in capillary electrophoresis. nih.gov For example, cationic pyrrolidinium-β-cyclodextrin derivatives have been synthesized and used for the enantioseparation of various acidic compounds. nih.gov In these systems, the pyrrolidinium (B1226570) moiety can provide electrostatic interactions, while the cyclodextrin (B1172386) cavity offers inclusion complexation, leading to effective chiral recognition. Research has also explored the use of amylose-based chiral stationary phases for the separation of 4-substituted pyrrolidin-2-one derivatives. researchgate.net

Chemical Biology Research with Pyrrolidin-2-one Derivatives

The structural similarity of the pyrrolidin-2-one core to various biological molecules has spurred its use in chemical biology to probe and understand complex biological processes.

Development of Chemical Probes for Mechanistic Biological Studies

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function or to track their activity in a biological system. The pyrrolidin-2-one scaffold can be functionalized to create such probes. For instance, a fluorescent dye can be attached to a pyrrolidin-2-one derivative that is known to bind to a particular protein. This allows researchers to visualize the localization and dynamics of the protein within a cell.

While specific probes based on 3-(2,5-Dimethylphenyl)pyrrolidin-2-one are not extensively documented, the general strategy involves designing derivatives that mimic a natural ligand or substrate of a biological target. By incorporating a reporter group (e.g., a fluorophore, biotin (B1667282) tag, or photo-crosslinker), these probes can be used for a variety of applications, including fluorescence microscopy, affinity purification of target proteins, and mapping of binding sites. Recently, a specific fluorescent probe for pyrrolidine (B122466) has been developed, demonstrating the potential for creating probes based on this scaffold for biological imaging and sensing. nih.govresearchgate.net

The development of such probes is crucial for understanding disease mechanisms and for the discovery of new drug targets. The versatility of the pyrrolidin-2-one core allows for the systematic modification of its structure to optimize binding affinity, selectivity, and the properties of the reporter group.

Computational Exploration of Molecular Target Interactions

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for investigating the interactions between small molecules and their biological targets at the molecular level. These approaches are widely used in drug discovery to predict the binding affinity and mode of action of potential drug candidates.

For pyrrolidin-2-one derivatives, computational studies have been employed to understand how structural modifications influence their biological activity. Molecular docking simulations can predict the preferred binding orientation of a pyrrolidin-2-one derivative within the active site of a target protein. This information can guide the design of new derivatives with improved potency and selectivity. By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, researchers can rationally modify the chemical structure to enhance these interactions.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrrolidin-2-one derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. These computational approaches accelerate the drug discovery process and provide valuable insights into the molecular basis of biological activity. researchgate.net

Green Chemistry and Sustainable Synthesis of Pyrrolidin-2-ones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrrolidin-2-ones has been a subject of interest in this field, with a focus on developing more sustainable and environmentally friendly methods.

Traditional methods for synthesizing pyrrolidin-2-ones often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Green chemistry approaches seek to address these limitations by utilizing milder reaction conditions, renewable starting materials, and catalytic methods.

One promising strategy is the use of multicomponent reactions (MCRs). MCRs combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. Several MCRs have been developed for the synthesis of substituted pyrrolidin-2-ones, often using environmentally benign solvents like water or ethanol (B145695).

Another green approach involves the use of biocatalysis, where enzymes are used to catalyze the synthesis of pyrrolidin-2-ones. Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, leading to cleaner and more efficient syntheses. The development of novel catalytic systems, including the use of solid acid catalysts, also contributes to the sustainable production of these valuable compounds.

Table 2: Green Chemistry Approaches for the Synthesis of Pyrrolidin-2-ones
ApproachKey AdvantagesExample Reaction
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicityOne-pot synthesis from anilines, aldehydes, and diethyl acetylenedicarboxylate
BiocatalysisMild reaction conditions, high selectivity, use of renewable resourcesEnzymatic resolution of racemic pyrrolidinone precursors
Use of Greener SolventsReduced environmental impact, improved safetySynthesis in water or ethanol
Solid Acid CatalysisCatalyst recyclability, reduced corrosion and wasteCyclization of γ-aminobutyric acid derivatives over a solid acid catalyst

Utilization of Biomass-Derived Feedstocks

The imperative to transition from fossil-based resources to renewable feedstocks has catalyzed significant research into the use of biomass for chemical synthesis. iuk-business-connect.org.ukpsu.edu This shift is particularly relevant for the production of N-heterocyclic compounds, including the pyrrolidin-2-one scaffold. The core strategy involves converting abundant, non-edible lignocellulosic biomass into versatile platform molecules that serve as starting materials for a wide range of chemicals. researchgate.net

Key biomass-derived platform chemicals identified for the synthesis of the pyrrolidone ring include levulinic acid (LA), succinic acid, and monosaccharides like glucose. researchgate.netrsc.orgresearchgate.net Levulinic acid, in particular, is a highly promising precursor. Through processes like reductive amination, LA can be efficiently converted into N-substituted-5-methyl-2-pyrrolidones. researchgate.net This reaction is a cornerstone of biomass conversion into high-value nitrogen-containing chemicals. Similarly, succinic acid, which can be produced via fermentation of biomass, serves as a building block for N-vinyl-2-pyrrolidone, demonstrating a pathway that can reduce global warming impacts by 25–53% compared to fossil-based alternatives. rsc.org

Recent advancements have also focused on biocatalytic and chemobiological routes. For instance, L-glutamate, produced through fermentation, can be converted to pyrrolidone using multi-enzyme cascades. nih.govresearchgate.net In one study, engineered E. coli cells were used to produce 16.62 g/L of pyrrolidone from 30 g/L of L-glutamate within 24 hours, achieving a molar conversion rate of 95.2%. nih.govresearchgate.net These biotechnological approaches replace harsh chemical processes with milder, more sustainable methods. nih.gov

While direct synthesis of this compound from biomass has not been extensively detailed in published research, these established pathways for creating the core pyrrolidin-2-one structure from renewable feedstocks represent a crucial advanced trajectory. Future research could focus on integrating the 2,5-dimethylphenyl moiety into these bio-based synthetic routes, either by using a substituted precursor or by functionalizing the bio-derived pyrrolidone intermediate.

Table 1: Biomass-Derived Feedstocks for Pyrrolidone Synthesis

Biomass Source Platform Chemical Synthesis Route Resulting Pyrrolidone Type Reported Yield Reference
Lignocellulosic Biomass Levulinic Acid (LA) Reductive Amination 5-Methyl-2-pyrrolidone (MPD) Up to 98% researchgate.net
Sugars, Cellulose (B213188) Levulinic Acid (LA) Catalytic Conversion LA Derivatives 2-90% researchgate.net
Biomass (General) Succinic Acid Catalysis & Amination N-vinyl-2-pyrrolidone (NVP) N/A rsc.org
Glucose L-Glutamate Multi-Enzyme Cascade Pyrrolidone 95.2% (molar conversion) nih.govresearchgate.net
Glucose Triacetic Acid Lactone Aminolysis & Catalysis 6-methylpiperidin-2-one (MPO) 78.5% nih.gov

Environmentally Benign Reaction Conditions

In concert with the development of sustainable feedstocks, a significant research trajectory is the adoption of environmentally benign reaction conditions, aligning with the principles of green chemistry. psu.eduresearchgate.net The industrial production of pyrrolidones has traditionally relied on petrochemical routes involving harsh conditions, such as high temperatures and pressures, and the use of expensive or toxic catalysts. nih.gov Advanced research aims to replace these demanding processes with milder, safer, and more efficient alternatives.

A primary focus is the use of biocatalysis, employing enzymes or whole-cell systems to conduct reactions under ambient conditions. The enzymatic conversion of L-glutamate to pyrrolidone is a prime example, circumventing the need for caustic chemicals and reducing environmental impact. nih.gov Similarly, microbial fermentation to produce pyrrolidone precursors from glucose represents a shift towards processes that operate under mild physiological conditions, thereby minimizing energy consumption and hazardous waste. researchgate.net

Catalysis research is also pivotal in developing greener synthetic routes. The focus is on creating highly selective and recyclable catalysts that can operate efficiently in environmentally friendly solvents, such as water. For instance, the synthesis of 5-methyl-2-pyrrolidone from levulinic acid has been achieved with high yields in water using a Pd/C catalyst. researchgate.net The development of heterogeneous catalysts is particularly important as they can be easily separated from the reaction mixture and reused, minimizing waste. psu.edu The cooperative effects between active metals (like Ruthenium) and acidic zeolite supports have been shown to yield excellent performance in the synthesis of related lactams from biomass. nih.gov

These green chemistry principles are directly applicable to the synthesis of complex derivatives like this compound. Future research will likely focus on developing catalytic systems that can construct this specific molecule using greener solvents, lower energy inputs, and catalysts that minimize waste generation, thereby creating a truly sustainable manufacturing process.

Table 2: Comparison of Traditional vs. Environmentally Benign Conditions for Pyrrolidone Synthesis

Parameter Traditional Chemical Synthesis Environmentally Benign Methods
Feedstock Petroleum resources (e.g., 1,4-butanediol) Renewable resources (e.g., glucose, L-glutamate)
Reaction Temperature High Mild / Ambient
Reaction Pressure High Atmospheric
Catalysts Expensive and/or toxic metal catalysts Biocatalysts (enzymes), recyclable heterogeneous catalysts
Solvents Organic solvents Water, green solvents (e.g., dioxane)
Byproducts/Waste Potential for significant environmental pollution Minimized waste, biodegradable byproducts
Reference nih.gov nih.govresearchgate.netnih.gov

Advanced Analytical Methodologies for Characterization and Enantioseparation

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography stands as a cornerstone for both the analytical assessment and preparative isolation of complex organic molecules. mdpi.com High-performance liquid chromatography (HPLC) is a particularly powerful tool for these purposes. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of synthesized compounds and for quantifying the enantiomeric excess (ee) of a chiral sample. nih.govnih.gov For pyrrolidine (B122466) derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. A typical RP-HPLC setup for a related pyrrolidine compound might utilize a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, allowing for the separation and quantification of the target compound from impurities. researchgate.netpensoft.netpensoft.net

The validation of such an HPLC method, following guidelines from the International Council for Harmonisation (ICH), ensures its accuracy, precision, and reliability for purity determination. researchgate.netpensoft.net Key validation parameters include linearity, precision, accuracy, and specificity. For instance, in the analysis of a substituted pyrrole, a linear relationship was established over a concentration range of 6.25–50.00 μg/ml, demonstrating the method's quantitative capability. researchgate.net

The determination of enantiomeric excess often requires specialized chiral stationary phases within the HPLC system, which allows for the separation of the two enantiomers and their subsequent quantification.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of a Pyrrolidine Derivative

Parameter Condition
Column C18 (150×4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm

This table is based on methodologies for structurally related compounds and serves as an example. researchgate.netpensoft.net

Preparative Chromatography for Compound Isolation

When larger quantities of a highly pure compound are needed for further study or as analytical standards, preparative chromatography is the method of choice. chromatographyonline.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. The goal is to isolate the target compound from reaction byproducts and unreacted starting materials. chromatographyonline.com

The process involves scaling up an optimized analytical method. Fractions of the eluent are collected as they exit the column, and those containing the pure compound are combined. The purity of the isolated fractions is then confirmed using analytical HPLC. chromatographyonline.com For chiral molecules like 3-(2,5-Dimethylphenyl)pyrrolidin-2-one, preparative chiral chromatography can be employed to separate and isolate large quantities of individual enantiomers, a critical step for investigating their distinct biological or chemical properties. mdpi.com A study on a chiral δ-lactam demonstrated the scaling up of an analytical method to a semi-preparative scale, successfully processing 50 mg of racemic mixture to yield enantiomers with an enantiomeric excess greater than 99%. mdpi.com

Enantioseparation Methodologies for Chiral Pyrrolidinone Derivatives

The separation of enantiomers, known as chiral resolution, is a critical challenge in chemistry. Since enantiomers possess identical physical properties in an achiral environment, specialized chiral environments must be created to distinguish between them. nih.gov This is most commonly achieved through chiral chromatography.

Chiral Stationary Phases (CSPs) for Chromatographic Resolution

The most direct and widely used method for separating enantiomers is HPLC utilizing a Chiral Stationary Phase (CSP). mdpi.comnih.gov CSPs are packed into HPLC columns and create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. mdpi.com The differing stability of these complexes leads to different retention times, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and effective for resolving a wide range of chiral compounds, including pyrrolidin-2-one derivatives. mdpi.comnih.gov Commercially available columns like Chiralpak® and Chiralcel® series are frequently used. For example, a study on 15 pyrrolidin-2-ones reported successful enantioseparation using Chiralpak AD, Chiralpak IA, and Chiralcel OD columns. nih.gov Amylose-based columns, in particular, were noted for exhibiting better enantioselectivity for this class of compounds. nih.gov The choice of CSP is crucial, and screening several different phases is often necessary to find the optimal one for a specific compound. mdpi.com

Table 2: Examples of Chiral Stationary Phases Used for Pyrrolidinone Derivatives

CSP Name Chiral Selector Elution Mode(s)
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate) [Immobilized] Normal Phase, Polar Organic
Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate) [Coated] Normal Phase, Polar Organic
Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate) [Coated] Normal Phase, Polar Organic
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate) [Coated] Supercritical Fluid Chromatography

This table presents examples of CSPs successfully used for the enantioseparation of various pyrrolidinone derivatives. mdpi.comnih.govresearchgate.net

Chiral Derivatizing Agents (CDAs) in Indirect Enantiomer Analysis

An alternative to direct separation on a CSP is the indirect method, which involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). nih.govwikipedia.org A CDA is an enantiomerically pure reagent that converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography, such as RP-HPLC. wikipedia.orgresearchgate.net

The choice of CDA is critical and must be suitable for the functional groups present in the analyte. For a compound like this compound, which contains a secondary amine within its lactam ring, derivatization could potentially target this site after ring-opening, or other functional groups if present. Reagents like Mosher's acid or 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA, Marfey's reagent) are classic examples of CDAs used to react with amines and alcohols. wikipedia.orgnih.gov The resulting diastereomers can then be separated and quantified, allowing for the determination of the original enantiomeric composition. u-shizuoka-ken.ac.jp

Mobile Phase System Optimization for Chiral Recognition

The composition of the mobile phase plays a pivotal role in chiral recognition and the success of enantioseparation on a CSP. nih.gov The choice of solvent, its polarity, and the presence of additives can significantly influence the interactions between the analyte enantiomers and the chiral stationary phase, thereby affecting retention and selectivity. nih.govmdpi.com

In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like n-hexane mixed with a polar modifier, often an alcohol such as 2-propanol or ethanol (B145695). mdpi.com Studies on pyrrolidin-2-ones have shown that changing the organic modifier (e.g., from ethanol to 2-propanol) can alter retention and enantioselectivity. nih.gov The nature of the alcohol modifier can influence the hydrogen bonding and dipole-dipole interactions that are crucial for chiral discrimination on polysaccharide-based CSPs. nih.gov

In some cases, small amounts of additives are introduced to the mobile phase to improve peak shape and resolution. For instance, trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) might be added in small concentrations to suppress ionization of acidic or basic sites on the analyte or the CSP, leading to better chromatographic performance. mdpi.com The optimization process is often systematic, involving the screening of different solvents and modifiers to achieve the best balance of resolution and analysis time. nih.gov

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-(2,5-Dimethylphenyl)pyrrolidin-2-one?

The synthesis typically involves cyclization reactions of thiophene-2-carboxamides in formic acid to form the pyrrolidin-2-one core, followed by introducing the 2,5-dimethylphenyl substituent via coupling reactions. Optimization of reaction conditions (e.g., temperature, catalyst) can enhance yield and purity. For example, heating in formic acid facilitates ring closure, while palladium-catalyzed cross-coupling may introduce aromatic groups .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray powder diffraction (XRPD) resolves solid-state structures. Infrared (IR) spectroscopy can validate functional groups like carbonyls .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Standard assays include:

  • Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
  • Enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets.
  • Apoptosis detection via flow cytometry (Annexin V/PI staining) .

Q. How should researchers ensure safe handling and storage of this compound?

Store in tightly sealed containers under inert gas (e.g., argon) in a dry, ventilated environment. Avoid exposure to heat, moisture, or incompatible reagents (e.g., strong oxidizers). Use personal protective equipment (PPE) and follow institutional safety protocols for hygroscopic or light-sensitive compounds .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced approaches include:

  • Molecular docking to predict binding affinity with proteins (e.g., kinases).
  • Surface Plasmon Resonance (SPR) for real-time monitoring of ligand-protein interactions.
  • CRISPR/Cas9-mediated gene knockout to validate target pathways in cellular models .

Q. What strategies address contradictory data in biological activity between structural analogs?

  • Dose-response curve analysis to compare potency (IC₅₀ values).
  • Metabolic stability tests (e.g., liver microsomal assays) to assess compound degradation.
  • Structural-activity relationship (SAR) studies by systematically modifying substituents (e.g., methyl groups, halogens) .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • LogP measurements to balance lipophilicity and solubility.
  • Pro-drug strategies (e.g., esterification) to enhance bioavailability.
  • Pharmacokinetic (PK) modeling using HPLC-MS to track absorption, distribution, and clearance in rodent models .

Q. What computational methods support the design of derivatives with improved efficacy?

  • Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) simulations to study conformational stability in biological membranes.
  • Retrosynthesis AI tools (e.g., Reaxys/Pistachio models) to predict feasible synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.